molecular formula C11H10N2 B6617353 1H-Indole-1-propiononitrile CAS No. 4414-79-3

1H-Indole-1-propiononitrile

Cat. No.: B6617353
CAS No.: 4414-79-3
M. Wt: 170.21 g/mol
InChI Key: AQVTZBHZFUIILH-UHFFFAOYSA-N
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Description

1H-Indole-1-propiononitrile is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-1-propiononitrile can be synthesized through various methods. One common approach involves the reaction of indole with acrylonitrile in the presence of a base, such as sodium hydride, under reflux conditions . Another method includes the use of palladium-catalyzed reactions, where indole derivatives react with nitriles in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1H-Indole-1-propiononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Biological Activity

1H-Indole-1-propiononitrile (CAS Number: 4414-79-3) is a compound belonging to the indole family, characterized by its significant biological activities. With a molecular formula of C11H10N2C_{11}H_{10}N_{2} and a molecular weight of 170.21 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The structure of this compound features an indole nucleus, which is known for its aromatic properties and ability to interact with various biological targets. The presence of the propiononitrile group enhances its reactivity and potential biological activity compared to other indole derivatives.

The biological activity of this compound is primarily due to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate cellular processes such as:

  • Signal Transduction: Influencing pathways that regulate cellular responses.
  • Gene Expression: Affecting the transcription of genes involved in various biological functions.
  • Metabolic Pathways: Modulating metabolic processes that can lead to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity against certain viruses. Its mechanism appears to involve the inhibition of viral replication and interference with viral entry into host cells.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in relation to various cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) in cancer cells through several mechanisms:

  • Cell Cycle Arrest: Preventing cancer cells from dividing.
  • Induction of Apoptosis: Triggering pathways that lead to cell death.
  • Inhibition of Metastasis: Reducing the spread of cancer cells to other parts of the body.

Case Study: Anticancer Activity

A notable study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed:

  • A significant reduction in cell viability at concentrations above 20 µg/mL.
  • Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.

Applications in Research and Industry

The compound serves as a valuable building block in medicinal chemistry, facilitating the development of new drugs and therapeutic agents. Its applications extend beyond biology into areas such as:

  • Dyes and Pigments: Used in industrial applications due to its chemical stability.
  • Pharmaceuticals: Investigated for potential use in drug formulations targeting infectious diseases and cancer.

Properties

IUPAC Name

3-indol-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVTZBHZFUIILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196055
Record name 1H-Indole-1-propiononitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4414-79-3
Record name 1H-Indole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4414-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Indole-1-propiononitrile
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Record name Indole-1-propionitrile
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Record name 1H-Indole-1-propiononitrile
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Record name 1H-indole-1-propiononitrile
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Record name 1H-INDOLE-1-PROPIONONITRILE
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